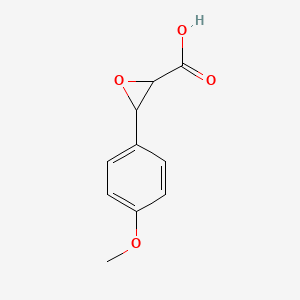
3-(4-methoxyphenyl)oxirane-2-carboxylic Acid
Vue d'ensemble
Description
3-(4-Methoxyphenyl)oxirane-2-carboxylic acid, also known as MOPC, is an important organic compound that is used in a variety of scientific research applications. Its unique chemical structure makes it highly versatile and useful for a wide range of experiments. MOPC is a simple yet powerful compound that is used in a number of different fields, including chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis and Structural Analysis : Research indicates that 3-(4-methoxyphenyl)oxirane-2-carboxylic acid and its analogs can be synthesized through various chemical reactions. For instance, one study demonstrated the production of related compounds via the reaction of 4-methoxyacetophenone with diethyl oxalate, highlighting the intramolecular hydrogen bonding and tautomeric forms of these molecules (Nye, Turnbull, & Wikaira, 2013). Another study focused on the synthesis and polymerization of a related 2,3-disubstituted oxirane, revealing insights into its structural conformation and potential for forming π-stacked structures (Merlani et al., 2015).
Kinetic Studies : The reaction rates and kinetic isotope effects of similar compounds in water solutions have been explored, providing insights into the reaction mechanisms and rate-limiting steps (Mohan, Ukachukwu, & Whalen, 2006).
Applications in Polymer Chemistry
- Ring-opening Polymerization : The ring-opening polymerization of oxiranes, including compounds structurally similar to this compound, leads to the formation of polymers with unique properties. This process has been studied for its potential in creating polymers with distinct conformational and structural characteristics (Merlani et al., 2015).
Photochemistry and Reactions
Photochemical Reactions : The photochemistry of related compounds has been investigated, particularly focusing on C–O and C–C cleavage reactions under different conditions, which has implications for synthesizing various carbonyl compounds (Clawson, Lunn, & Whiting, 1984).
Kinetic and Isotope Effect Studies : Understanding the reaction dynamics and isotope effects of related oxirane compounds in water solutions contributes to the broader knowledge of their chemical behavior and potential applications (Mohan, Ukachukwu, & Whalen, 2006).
Synthesis of Biologically Active Compounds
Intermediate in Synthesis of Anticoagulants : Research has shown that related compounds can serve as intermediates in the synthesis of important pharmaceuticals, such as anticoagulants, highlighting their relevance in medicinal chemistry (Wang et al., 2017).
Synthesis of Non-Steroidal Mimetics : The synthesis of bicyclo[3.3.1]nonane derivatives with a 2-methoxyphenol moiety, as non-steroidal mimetics, demonstrates the potential of these compounds in developing new therapeutic agents (Nurieva et al., 2017).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-4-2-6(3-5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHUYVNPCQYRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392846 | |
| Record name | 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90278-52-7 | |
| Record name | 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


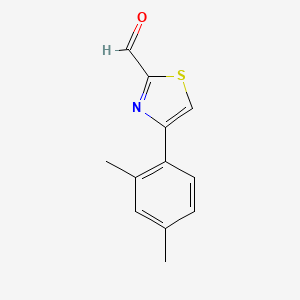


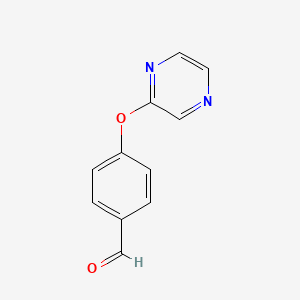


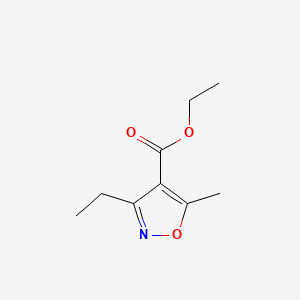
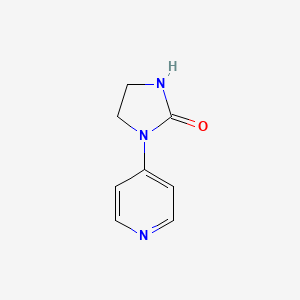
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)


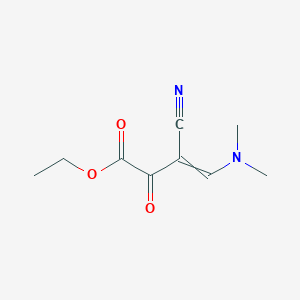
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)
